

Chemical and physical properties of Dexmecamylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dexmecamylamine Hydrochloride*

Cat. No.: *B120299*

[Get Quote](#)

Dexmecamylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexmecamylamine Hydrochloride, the S-(+)-enantiomer of Mecamylamine Hydrochloride, is a potent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a detailed overview of the known chemical and physical properties of **Dexmecamylamine Hydrochloride**. It includes a summary of available quantitative data, general experimental protocols for determining key physicochemical parameters, and a visualization of its primary mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound.

Chemical and Physical Properties

Dexmecamylamine Hydrochloride is a white to off-white solid. It is the hydrochloride salt of Dexmecamylamine, a synthetic bicyclic amine. The following tables summarize the key chemical and physical properties of **Dexmecamylamine Hydrochloride**. It is important to note that experimentally determined values for some properties, such as melting point and pKa, are not consistently reported in publicly available literature.

Table 1: Chemical Properties of **Dexmecamylamine Hydrochloride**

Property	Value	Source(s)
Chemical Name	(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride	
Synonyms	S-(+)-Mecamylamine hydrochloride, TC-5214 hydrochloride	
Molecular Formula	C ₁₁ H ₂₂ ClN	
Molecular Weight	203.75 g/mol	
CAS Number	107596-30-5	
Structure		

Table 2: Physical Properties of **Dexmecamylamine Hydrochloride**

Property	Value	Source(s)
Appearance	White to off-white solid	
Melting Point	Data not available in publicly accessible literature. The melting point of the racemic mixture, Mecamylamine, is reported as 249 °C with decomposition.	
Solubility	Water: Soluble. Ethanol: Soluble. DMSO: Soluble. Chloroform: Slightly soluble. Methanol: Slightly soluble. Quantitative solubility data is not consistently available in public literature.	
pKa	Data not available in publicly accessible literature.	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Dexmecamylamine Hydrochloride** are not readily available in the public domain. However, standard methodologies for compounds of this class can be adapted. The following sections outline general protocols that can serve as a starting point for laboratory investigation.

Melting Point Determination (General Protocol)

The melting point of a solid amine hydrochloride can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **Dexmecamylamine Hydrochloride** is packed into a capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate of 1-2 °C per minute.
- **Observation:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
- **Replicate Measurements:** The determination should be repeated at least twice to ensure accuracy.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Dexmecamylamine Hydrochloride** in various solvents can be determined using the shake-flask method.

Methodology:

- **Sample Preparation:** An excess amount of **Dexmecamylamine Hydrochloride** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- **Equilibration:** The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The saturated solution is filtered or centrifuged to remove any undissolved solid.
- **Quantification:** The concentration of **Dexmecamylamine Hydrochloride** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of **Dexmecamylamine Hydrochloride** can be determined by potentiometric titration.

Methodology:

- **Sample Preparation:** A precise amount of **Dexmecamylamine Hydrochloride** is dissolved in a known volume of water or a suitable co-solvent system.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amine is in its ionized form.

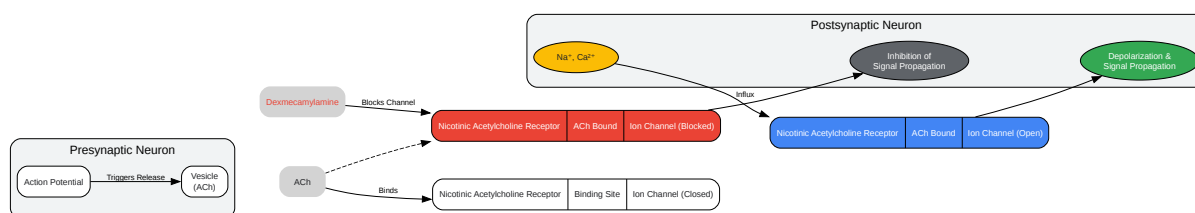
Mechanism of Action and Signaling Pathway

Dexmecamylamine acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The binding of the endogenous neurotransmitter, acetylcholine (ACh), to nAChRs normally leads to the opening of the ion channel, allowing the influx of cations (primarily Na^+ and Ca^{2+}), which results in neuronal depolarization and signal propagation.

As a non-competitive antagonist, Dexmecamylamine is thought to block the nAChR channel pore, thereby preventing ion flow even when ACh is bound to the receptor. This blockade inhibits the excitatory effects of acetylcholine, leading to a modulation of cholinergic neurotransmission.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic action of Dexmecamylamine on a generic nicotinic acetylcholine receptor.

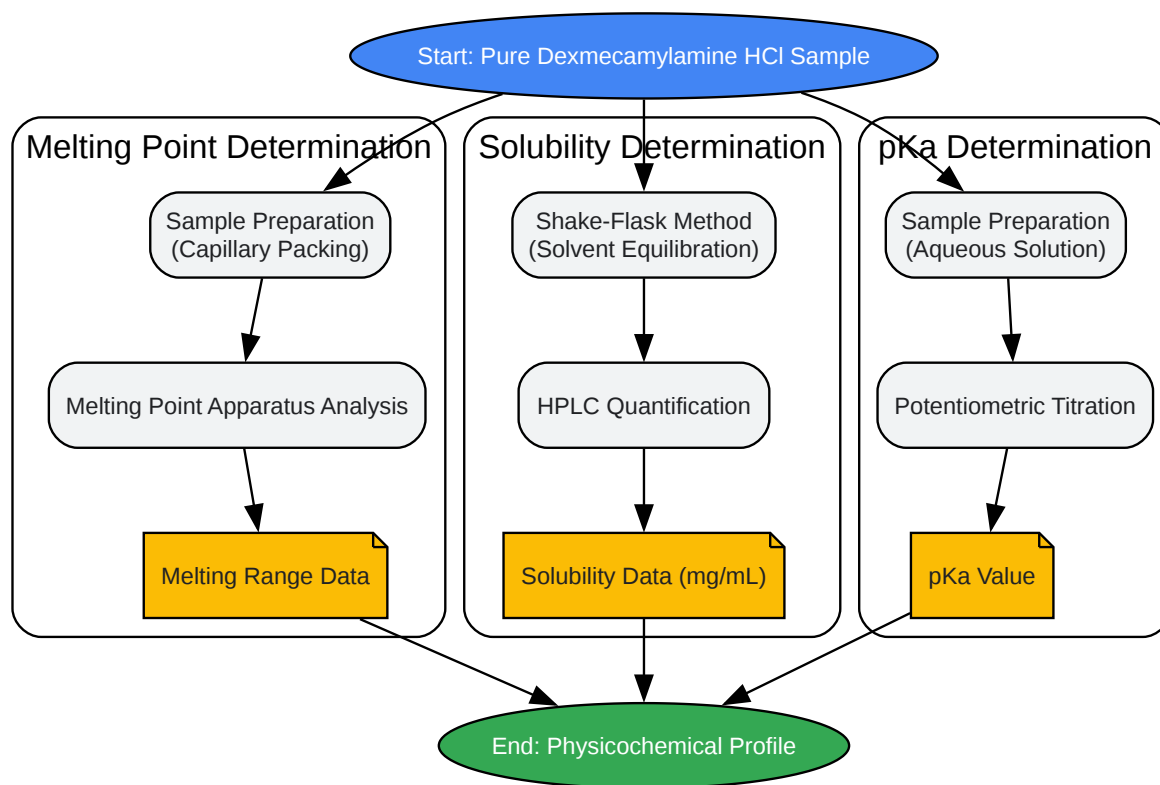


[Click to download full resolution via product page](#)

Caption: Antagonistic action of Dexmecamylamine on nAChRs.

Experimental Workflow Visualization

The following diagram outlines a general workflow for characterizing the physicochemical properties of **Dexmecamylamine Hydrochloride**.



[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

Conclusion

Dexmecamylamine Hydrochloride is a valuable pharmacological tool for studying the cholinergic nervous system. This guide has summarized the currently available information on its chemical and physical properties. While some fundamental data points like a precise melting point and pKa value are not readily available in public literature, the provided general experimental protocols offer a solid foundation for their determination. The visualization of its mechanism of action provides a clear understanding of its function as a nicotinic acetylcholine receptor antagonist. Further research to establish definitive values for all its physicochemical properties will be crucial for its continued development and application in neuroscience and pharmacology.

- To cite this document: BenchChem. [Chemical and physical properties of Dexmecamylamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b120299#chemical-and-physical-properties-of-dexmecamylamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com